tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrahydrofuran ring and a hydrazinecarboxylate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate typically involves the reaction of tetrahydrofuran derivatives with hydrazinecarboxylate esters under controlled conditions. One common method includes the use of tert-butyl hydrazinecarboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a tetrahydrofuran derivative . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
tert-Butyl 2-(tetrahydrofuran-2-yl)hydrazinecarboxylate: Another related compound with a different substitution pattern on the tetrahydrofuran ring.
Uniqueness
Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the tetrahydrofuran ring and the hydrazinecarboxylate group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N-(oxolan-3-ylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJAWQDXDOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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